N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-14-4-2-3-5-17(14)23-12-18(22)21-13-19(10-11-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWONZGIVABOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a compound with promising biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on available research findings.
Molecular Characteristics
- Chemical Formula : C19H20FNO2
- Molecular Weight : 313.372 g/mol
- IUPAC Name : N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide
- CAS Number : 1049442-68-3
The compound features a cyclopropyl moiety linked to a 4-fluorophenyl group and an o-tolyloxy acetamide structure, which may contribute to its biological activity through various mechanisms.
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. Initial studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could possess similar properties.
- Anti-inflammatory Effects : The presence of the acetamide group is often associated with anti-inflammatory activity, which warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The following factors are significant:
- The 4-fluorophenyl group may enhance binding affinity to biological targets due to the electron-withdrawing nature of fluorine, potentially increasing lipophilicity and membrane permeability.
- The cyclopropyl ring can induce strain, which might enhance reactivity and interaction with biological molecules.
- The o-tolyloxy moiety could contribute to the compound's ability to interact with specific receptors or enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds. Here are some relevant findings:
These studies indicate that compounds with similar structural features to this compound often exhibit noteworthy biological activities.
Mechanistic Insights
Preliminary mechanistic studies suggest that this compound may exert its effects through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound might influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Cyclopropane vs. Cyclohexyl: The target compound’s cyclopropane ring (vs.
- Phenoxy Substituents: The o-tolyloxy group in the target contrasts with 2,4-dichlorophenoxy in ’s 27i. Chlorine atoms increase electronegativity and steric bulk, whereas the methyl group in o-tolyloxy may improve lipophilicity without significant steric hindrance .
- Acetamide Backbone : The target’s acetamide is structurally simpler than ’s acetyloxy-isopropyl variant, which could influence pharmacokinetics (e.g., hydrolysis susceptibility) .
Table 2: Functional Group Influence on Properties
Preparation Methods
Cyclopropanation of 4-Fluorostyrene
The Simmons-Smith reaction remains the most reliable method for cyclopropane synthesis:
$$
\text{4-Fluorostyrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{1-(4-Fluorophenyl)cyclopropane}
$$
Yields typically range from 65–80% with diethyl ether as solvent.
Bromination and Amination
Bromination at the cyclopropane methyl position using N-bromosuccinimide (NBS) under radical initiation provides the key intermediate:
$$
\text{(1-(4-Fluorophenyl)cyclopropyl)methane} \xrightarrow{\text{NBS, AIBN}} \text{(1-(4-Fluorophenyl)cyclopropyl)methyl bromide}
$$
Subsequent Gabriel synthesis yields the primary amine:
$$
\text{Phthalimide} + \text{KOH} \rightarrow \text{Phthalimide potassium salt} \xrightarrow{\text{alkyl bromide}} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}
$$
Typical yields: 70–85% after column chromatography.
Preparation of 2-(o-Tolyloxy)acetic Acid
Williamson Ether Synthesis
o-Cresol is alkylated with ethyl bromoacetate under basic conditions:
$$
\text{o-Cresol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(o-tolyloxy)acetate}
$$
Hydrolysis with NaOH yields the carboxylic acid:
$$
\text{Ester} \xrightarrow{\text{6M NaOH}} \text{2-(o-Tolyloxy)acetic acid}
$$
Yields: 90–95% for esterification, 85–90% for hydrolysis.
Acid Chloride Formation
Thionyl chloride converts the acid to its reactive chloride:
$$
\text{2-(o-Tolyloxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(o-Tolyloxy)acetyl chloride}
$$
Reaction completion is confirmed by IR loss of -OH stretch at 2500–3300 cm⁻¹.
Amide Coupling Strategies
Schotten-Baumann Conditions
Classical amidation under biphasic conditions:
$$
\text{Amine} + \text{Acid chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Acetamide}
$$
Optimization Data :
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | H₂O/Et₂O | 0 | 62 |
| 2 | NaHCO₃ | H₂O/THF | RT | 58 |
| 3 | Et₃N | DCM | RT | 78 |
Triethylamine in dichloromethane provides superior yields due to efficient HCl scavenging.
Carbodiimide-Mediated Coupling
Using EDCI/HOBt system:
$$
\text{2-(o-Tolyloxy)acetic acid} + \text{EDCI} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Product}
$$
Key Advantages :
- Minimizes epimerization
- Compatible with acid-sensitive substrates
Scalability and Process Optimization
Gram-Scale Synthesis
Adapting conditions from electrochemical methodologies:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Starting Material | 0.2 mmol | 2.0 mmol |
| Solvent Volume | 4 mL DCM | 10 mL DCM |
| Electrolysis Current | 3 mA | 5 mA |
| Reaction Time | 10 h | 36 h |
| Yield | 90% | 80% |
Purification Techniques
- Flash Chromatography : PE/EA (3:1) for intermediate purification
- Recrystallization : Hexane/EtOAc for final product polishing
Spectroscopic Characterization
$$^1$$H NMR (400 MHz, CDCl₃)
- δ 7.45–7.20 (m, 4H, Ar-H)
- δ 4.32 (s, 2H, OCH₂CO)
- δ 3.85 (d, J = 6.8 Hz, 2H, NCH₂)
- δ 2.25 (s, 3H, Ar-CH₃)
HRMS (APCI)
Calculated for C₁₉H₁₉FNO₂ [M+H]⁺: 328.1448 Found: 328.1441
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
